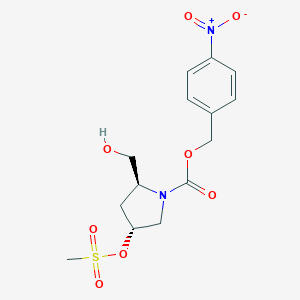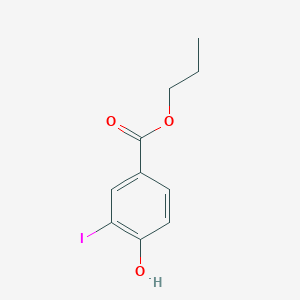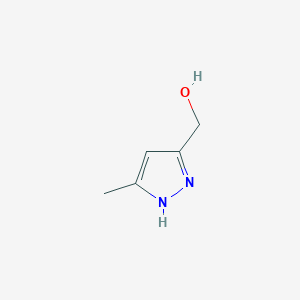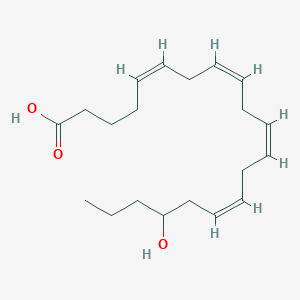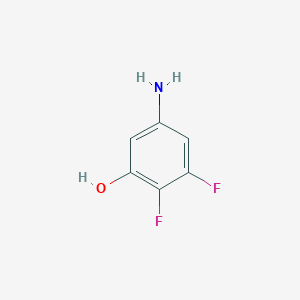
5-Amino-2,3-difluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2,3-difluorophenol is a chemical compound with the molecular formula C6H5F2NO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Amino-2,3-difluorophenol consists of a phenol group with two fluorine atoms and one amino group attached. The InChI code for this compound is1S/C6H5F2NO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H,9H2 . Physical And Chemical Properties Analysis
5-Amino-2,3-difluorophenol has a molecular weight of 145.11 . It appears as a pale-yellow to yellow-brown solid .Aplicaciones Científicas De Investigación
Medical Imaging and Cancer Treatment
5-Aminolevulinic acid (a derivative of 5-Amino-2,3-difluorophenol) is widely used for fluorescence-guided resections, particularly in the treatment of malignant gliomas. The compound aids surgeons by highlighting tumor tissue, thus improving the accuracy and extent of tumor removal. For instance, "strong" fluorescence indicates solidly proliferating tumor tissue, while "weak" fluorescence corresponds to infiltrating tumor tissue. This differentiation is crucial during surgery and has been corroborated by spectrometry and postoperative imaging. The positive predictive value for tumor tissue is notably high in strongly fluorescing tissue. Additionally, residual fluorescence aligns with postoperative MRI enhancements, further validating the technique's reliability in surgical contexts (Stummer et al., 2013).
Anti-inflammatory Mechanisms
5-Aminosalicylic acid, another derivative, is recognized for its anti-inflammatory properties, particularly in treating inflammatory bowel diseases like ulcerative colitis. It operates by inhibiting cytokine and inflammatory mediator production. This anti-inflammatory action is mediated through the activation of peroxisome proliferator–activated receptor-γ (PPAR-γ), a nuclear receptor, illustrating a unique mechanism of inflammation mitigation. In experimental models, 5-Aminosalicylic acid's therapeutic action was evident through improved conditions in colitis models and alterations in epithelial cell behavior, emphasizing its role in intestinal anti-inflammatory processes (Rousseaux et al., 2005).
Neurosurgical Advancements
5-Aminolevulinic acid's application extends to neuro-oncology, specifically for fluorescence-guided surgery (FGS) in brain tumors. Approved by the FDA as an intra-operative optical imaging agent, its use facilitates the visualization of malignant tissue, impacting tumor resection and patient outcomes. Although primarily applied in high-grade glioma surgeries, its potential in other tumor types is an area of active research. The technique's established efficacy and potential for future applications make it a focal point in the field of neuro-oncology (Díez Valle et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
5-amino-2,3-difluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBBSUNCKQXGQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2,3-difluorophenol | |
CAS RN |
1356339-34-8 |
Source


|
| Record name | 5-Amino-2,3-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)
![6-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B175246.png)
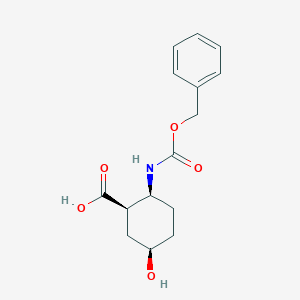
![2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one](/img/structure/B175263.png)
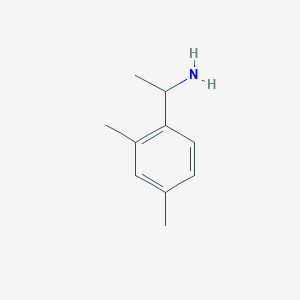
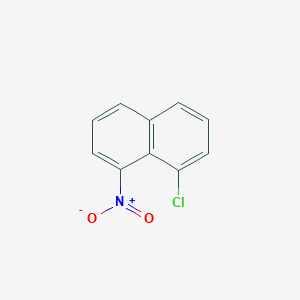
![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)
![tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B175271.png)
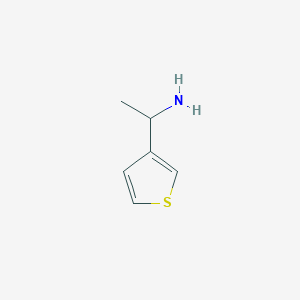
![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)
